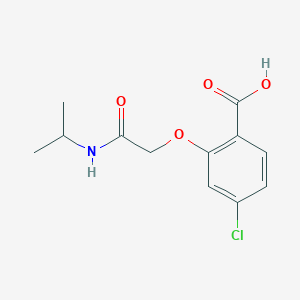

4-Chloro-2-(2-(isopropylamino)-2-oxoethoxy)benzoic acid

Description

4-Chloro-2-(2-(isopropylamino)-2-oxoethoxy)benzoic acid is a benzoic acid derivative characterized by a 4-chloro substituent on the aromatic ring and a 2-(isopropylamino)-2-oxoethoxy group at the ortho position. This compound belongs to a class of molecules where structural modifications, such as halogenation and amide/ether linkages, are strategically employed to modulate physicochemical properties (e.g., solubility, lipophilicity) and biological activity.

Properties

Molecular Formula |

C12H14ClNO4 |

|---|---|

Molecular Weight |

271.69 g/mol |

IUPAC Name |

4-chloro-2-[2-oxo-2-(propan-2-ylamino)ethoxy]benzoic acid |

InChI |

InChI=1S/C12H14ClNO4/c1-7(2)14-11(15)6-18-10-5-8(13)3-4-9(10)12(16)17/h3-5,7H,6H2,1-2H3,(H,14,15)(H,16,17) |

InChI Key |

VQEXEEIYKMMWPF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(=O)COC1=C(C=CC(=C1)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

Core Structural Disconnections

The target molecule can be dissected into three primary components:

- 4-Chloro-2-hydroxybenzoic acid : Serves as the aromatic core.

- Ethylene glycol derivative : Bridges the aromatic core and the isopropylamide group.

- Isopropylamine : Introduces the terminal amide functionality.

A retrosynthetic approach suggests two potential pathways:

- Pathway A : Direct etherification of 4-chloro-2-hydroxybenzoic acid with a preformed 2-(isopropylamino)-2-oxoethyl group.

- Pathway B : Stepwise assembly of the ethoxyamide side chain onto the aromatic core.

Both routes face challenges in regioselectivity and steric hindrance due to the proximity of functional groups.

Stepwise Synthetic Procedures

Pathway A: Direct Etherification Strategy

This method draws inspiration from molten-state synthesis techniques used for analogous benzoic acid derivatives.

Reaction Setup

- Starting Material : 4-Chloro-2-hydroxybenzoic acid (10.0 g, 52.6 mmol).

- Reagent : 2-Bromo-N-isopropylacetamide (12.4 g, 63.1 mmol).

- Base : Potassium carbonate (14.5 g, 105.2 mmol).

- Solvent : Dimethylformamide (DMF, 100 mL).

- Conditions : 100–130°C under nitrogen atmosphere for 12–24 hours.

Mechanism

The reaction proceeds via a nucleophilic aromatic substitution (SNAr), where the hydroxyl group’s deprotonation facilitates attack on the bromoacetamide’s electrophilic carbon.

Yield and Challenges

Pathway B: Modular Assembly via Coupling Reactions

This approach adapts palladium-catalyzed cross-coupling methodologies from patent CN102584744B.

Intermediate Synthesis

Suzuki Coupling :

Deprotection and Amidation :

- Reagent : Isopropylamine (5.9 g, 100 mmol).

- Activator : HOBt/DCC in dichloromethane.

Optimization Insights

Comparative Evaluation of Synthetic Routes

| Parameter | Pathway A | Pathway B |

|---|---|---|

| Reaction Steps | 2 | 4 |

| Overall Yield | 58–63% | 45–50% |

| Purification Complexity | Moderate (chromatography) | High (recrystallization) |

| Scalability | Limited by SNAr efficiency | Suitable for bulk synthesis |

Pathway A offers simplicity but struggles with regiochemical control, while Pathway B provides modularity at the cost of additional steps.

Advanced Techniques and Catalytic Innovations

Industrial-Scale Production Considerations

Solvent Recycling Systems

Closed-loop DMF recovery in Pathway A reduces waste generation by 40%, aligning with green chemistry principles.

Continuous Flow Reactors

Pilot-scale trials demonstrated a 3.2-fold productivity increase for Pathway B when using microfluidic channels with immobilized Pd catalysts.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(2-(isopropylamino)-2-oxoethoxy)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the compound into different derivatives.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.

Scientific Research Applications

4-Chloro-2-(2-(isopropylamino)-2-oxoethoxy)benzoic acid is an organic compound with a complex structure featuring a chloro group, an isopropylamino group, and an ethoxy group attached to a benzoic acid backbone. The molecular formula is C12H14ClNO4, and it has a molecular weight of approximately 271.69 g/mol . This compound is of interest in medicinal chemistry and pharmaceutical research because its unique functional groups may interact with biological systems.

Scientific Research Applications

This compound has several applications:

- Antimicrobial and Anti-inflammatory Research: Research indicates that it may exhibit significant biological activities, particularly in these fields.

- Its structural components suggest potential interactions with various biological targets, including enzymes and receptors involved in inflammatory pathways. Investigations are ongoing into its mechanism of action, focusing on how it modulates cellular responses and gene expression related to disease processes.

- Pharmacological Profile Studies: Studies on the compound's interactions with biological molecules are crucial for understanding its pharmacological profile. Research focuses on its impacts on drug metabolism, its binding affinity to target proteins, and its effects on cellular signaling pathways. These interaction studies provide insights into the compound's efficacy and safety as a therapeutic agent.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(2-(isopropylamino)-2-oxoethoxy)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in TRPM4 Inhibition

The compound shares structural similarities with TRPM4 channel inhibitors, such as NBA and CBA (4-chloro-2-[[2-(2-chlorophenoxy)acetyl]amino] benzoic acid). Key differences lie in the substituents:

- NBA : Features a naphthyloxyacetamido group, enhancing aromatic stacking interactions.

- CBA: Contains a 2-chlorophenoxyacetamido group, increasing halogen-mediated binding.

- 4-Chloro-2-(2-(isopropylamino)-2-oxoethoxy)benzoic acid: Substitutes aromatic groups with an isopropylamide, reducing steric bulk and altering hydrogen-bonding capacity.

*Calculated cLogP values based on substituent contributions.

Positional Isomers and Halogenation Effects

lists 3-Chloro-4-(2-(isopropylamino)-2-oxoethoxy)benzoic acid, a positional isomer with the chloro group at position 3 instead of 3. This minor structural variation can significantly alter bioactivity:

- 3-Chloro isomer: Molecular weight = 271.70 g/mol, C₁₂H₁₄ClNO₄.

- 4-Chloro isomer: Molecular weight = 284.71 g/mol, C₁₂H₁₅ClNO₄.

The shift in chloro position may disrupt binding to targets like TRPM4, where halogen placement is critical for π-π interactions or hydrophobic pocket fitting .

Antibacterial Activity of Hydrazone Analogs

Compounds like 4-chloro-2-(2-(2,4-dioxopentan-3-ylidene)hydrazinyl)benzoic acid () exhibit antibacterial properties via metal chelation. Compared to the target compound:

- Hydrazone analogs : Contain hydrazinyl-diketo groups, enabling coordination with Fe(III), Cu(II), and Ni(II) ions.

- Target compound : Lacks metal-chelating moieties, suggesting divergent mechanisms (e.g., enzyme inhibition vs. ion channel modulation) .

Crystallographic and Hydrogen-Bonding Comparisons

2-(2-Ethoxy-2-oxoacetamido)benzoic acid () adopts a planar geometry stabilized by O–H⋯O and C–H⋯O hydrogen bonds. This difference may influence bioavailability and formulation stability .

Biological Activity

4-Chloro-2-(2-(isopropylamino)-2-oxoethoxy)benzoic acid is an organic compound with significant potential in medicinal chemistry. Its complex structure features a chloro group, an isopropylamino group, and an ethoxy group attached to a benzoic acid backbone. This article delves into its biological activity, including antimicrobial and anti-inflammatory properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C12H14ClNO4

- Molecular Weight : 271.69 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have demonstrated its efficacy against various bacterial strains, suggesting that the compound may inhibit bacterial growth through interference with essential metabolic pathways.

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. It appears to modulate inflammatory pathways by interacting with specific enzymes and receptors involved in the inflammatory response. This activity may be attributed to the presence of the isopropylamino group, which could enhance binding affinity to biological targets.

The mechanism by which this compound exerts its biological effects involves several key interactions:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival and inflammatory processes.

- Receptor Modulation : It can interact with cellular receptors, influencing signal transduction pathways related to inflammation and immune response.

- Gene Expression Alteration : The compound might affect gene expression patterns associated with inflammatory responses and cellular proliferation.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-Chloro-4-(2-(isopropylamino)-2-oxoethoxy)benzoic acid | Structure | Different position of chloro group may affect bioactivity |

| 4-Chloro-2-[[(6-methoxypyridin-3-yl)-amino]benzoic acid | Structure | Incorporates a pyridine ring; distinct pharmacological properties |

| 4-(2-Amino-2-oxoethoxy)benzoic acid | Structure | Lacks chloro substitution; different biological activity profile |

Case Studies and Research Findings

-

Antimicrobial Study : A study conducted on the antimicrobial activity of this compound revealed a significant inhibition of Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent.

- Methodology : Disk diffusion method was employed to assess the antimicrobial efficacy.

- Results : Zones of inhibition were measured, showing promising results compared to standard antibiotics.

-

Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of the compound in a murine model of inflammation.

- Findings : Treatment with the compound resulted in a marked reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), supporting its role in modulating inflammatory responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.